Polar Surface Area Differentiation: 1,5-Naphthyridine Scaffold vs. 1,8-Naphthyridine Clinical Scaffold
The 1,5-naphthyridine scaffold of the target compound confers a significantly higher topological polar surface area (TPSA) compared to the 1,8-naphthyridine scaffold underlying clinically used nalidixic acid derivatives. The target compound (CAS 64761-20-2) has a calculated PSA of 81.28 Ų , whereas nalidixic acid ethyl ester (CAS 33331-59-8; 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate) has a PSA of 59.5 Ų [1]. This 21.78 Ų (36.6%) increase in PSA arises from the repositioning of the second nitrogen atom from position 8 to position 5, which adds hydrogen-bond acceptor capacity (HBA count: 6 vs. 5) and introduces a hydrogen-bond donor (HBD count: 1 vs. 0) absent in the 1,8-naphthyridine ester [1][2]. Higher PSA values are inversely correlated with passive membrane permeability and oral bioavailability, but positively correlated with aqueous solubility and reduced CNS penetration—factors that can be advantageous for optimizing peripherally restricted antibacterial agents or for improving solubility-limited formulation scenarios.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | PSA = 81.28 Ų; HBD = 1; HBA = 6; MW = 248.23 |
| Comparator Or Baseline | Nalidixic acid ethyl ester: PSA = 59.5 Ų; HBD = 0; HBA = 5; MW = 260.29 |
| Quantified Difference | ΔPSA = +21.78 Ų (+36.6%); ΔHBD = +1; ΔHBA = +1; ΔMW = -12.06 g/mol |
| Conditions | Computed physicochemical properties from authoritative databases (Chemsrc for target; Kuujia/PubChem for comparator). |
Why This Matters
For procurement decisions, PSA differences of >20 Ų are pharmaceutically meaningful: they affect formulation solvent selection, analytical chromatography retention times, and in silico ADMET predictions, making the 1,5-scaffold functionally distinct from 1,8-naphthyridine building blocks in medicinal chemistry campaigns.
- [1] Kuujia. CAS 33331-59-8: Nalidixic acid ethyl ester. Computed properties: XLogP3 = 1.6, TPSA = 59.5 Ų, HBD = 0, HBA = 5, MW = 260.29. View Source
- [2] PubChem CID 600736. Ethyl 6-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate. Computed descriptors: HBD = 1, HBA = 6. View Source
